molecular formula C18H13N3O2S2 B2790056 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034275-26-6

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2790056
CAS No.: 2034275-26-6
M. Wt: 367.44
InChI Key: ZMHUORTUCVPKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(thiazol-2-yloxy)benzamide is a sophisticated chemical reagent designed for scientific research and development. This compound features a benzamide core linked to a dihydrocyclopenta[b]thiophene moiety, a structural motif present in various biologically active molecules. Compounds within this chemical class have been identified as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an inducible inflammatory marker significantly involved in pathological processes such as chronic inflammation, pain, fever, and is also implicated in the prognosis of various cancers and neurological disorders . By potentially inhibiting COX-2, this benzamide derivative serves as a valuable chemical probe for investigating inflammatory signaling pathways and their role in disease progression. Furthermore, structurally similar benzamide compounds are being explored in patented research for the treatment of hematologic cancers, including leukemia, highlighting the scaffold's relevance in oncology drug discovery . The integration of the thiazol-2-yloxy group may further modulate its biological activity and selectivity, making it a versatile intermediate for medicinal chemistry programs. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c19-10-14-13-2-1-3-15(13)25-17(14)21-16(22)11-4-6-12(7-5-11)23-18-20-8-9-24-18/h4-9H,1-3H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHUORTUCVPKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyDetails
Molecular Formula C18H18N2O2S
Molecular Weight 310.42 g/mol
CAS Number Not specifically listed
LogP 4.2414
Polar Surface Area 40.467 Ų

Structural Representation

The compound features a cyclopentathiophene core with a cyano group and a thiazole moiety, contributing to its unique biological profile.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds structurally similar to this compound. For instance, derivatives of thiophene have shown promising results against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade and mitochondrial dysfunction .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research highlights that thiazole derivatives exhibit significant activity against multidrug-resistant pathogens. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .

The proposed mechanism of action includes the inhibition of key enzymes involved in cell proliferation and survival. The compound may interact with G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways related to inflammation and cancer progression .

Case Studies

  • Study on Anticancer Effects:
    • Objective: To evaluate the anticancer efficacy of thiazole derivatives.
    • Method: In vitro assays on human cancer cell lines.
    • Results: Significant reduction in cell viability was observed, with IC50 values indicating potent activity.
  • Antimicrobial Evaluation:
    • Objective: Assess the antimicrobial activity against resistant strains.
    • Method: Disk diffusion method on various bacterial cultures.
    • Results: The compound showed effective inhibition zones against tested pathogens, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural Comparison with Analogues

The compound shares structural homology with several benzamide derivatives, differing primarily in substituents on the aromatic rings and the cyclopenta[b]thiophene core. Key analogues include:

Compound Name Substituents on Benzamide Cyclopenta[b]thiophene Modifications Molecular Formula Molecular Weight Key Structural Features
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide 2-Fluoro None C₁₅H₁₁FN₂OS 286.32 Fluorine enhances electronegativity, potentially improving membrane permeability.
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide 4-Methyl-2-phenylthiazole None C₁₉H₁₆N₄OS₂ 404.48 Thiazole substitution may enhance ATP-binding site interactions in kinases.
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-sulfonyl)benzamide 4-Bromo, 3-piperidinylsulfonyl None C₂₀H₁₉BrN₄O₃S₂ 547.43 Bulky sulfonyl group improves solubility and target specificity.
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide 2-Chloro, 5-diethylsulfamoyl None C₂₀H₂₁ClN₄O₃S₂ 480.98 Chlorine and sulfonamide groups may influence pharmacokinetic properties.

Key Trends :

  • Electron-withdrawing groups (e.g., -CN, -F, -SO₂) improve metabolic stability .
  • Thiazole/Thiophene moieties enhance π-π stacking interactions with kinase domains .

Characterization :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • HPLC : Purity >98% (retention time ~2.75 min) .

Physicochemical Properties

Property Target Compound 2-Fluoro Analogue Thiazole Derivative Piperidinylsulfonyl Derivative
Molecular Weight ~370–400 g/mol (estimated) 286.32 404.48 547.43
Density (g/cm³) 1.3–1.4 (predicted) 1.34 (predicted) 1.38 (predicted) 1.45 (predicted)
Boiling Point (°C) ~490–510 (predicted) 491.8 (predicted) 520 (estimated) >550 (estimated)
logP ~3.5 (estimated) 2.8 4.1 3.9

Insights :

  • Thiazole-containing derivatives show balanced logP values, optimizing membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(thiazol-2-yloxy)benzamide, and how do reaction conditions impact yield?

  • Methodology : The compound can be synthesized via coupling reactions between the cyclopenta[b]thiophene-2-amine derivative and activated benzamide intermediates. Key steps include:

  • Use of coupling reagents like EDCI/HOBt or DCC for amide bond formation .
  • Temperature control (e.g., 0–25°C) to minimize side reactions.
  • Solvent selection (e.g., DMF, THF) to enhance solubility of intermediates .
  • Purification via column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization .
    • Data Insight : Yields typically range from 50–75%, with purity >95% confirmed by HPLC .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., thiazole-oxy linkage at benzamide C4) and cyclopenta[b]thiophene ring fusion .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • FT-IR : Identification of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology :

  • In vitro antiproliferative assays : Testing against cancer cell lines (e.g., MCF7) using MTT assays. IC50 values are determined via dose-response curves .
  • Target identification : Molecular docking (e.g., AutoDock4) to predict binding to tyrosine kinase ATP pockets, mimicking inhibitors like gefitinib .
    • Data Insight : Related derivatives show IC50 values of 30–40 nM in MCF7 cells, suggesting potent activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodology :

  • Substituent variation : Modifying the thiazole-oxy group (e.g., replacing with oxazole or pyridine) to assess impact on ATP-binding affinity .
  • Cyclopenta[b]thiophene core modifications : Introducing electron-withdrawing groups (e.g., -F, -CF3) to enhance metabolic stability .
  • Pharmacophore mapping : QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
    • Data Insight : Derivatives with bulkier substituents on the benzamide ring show reduced solubility but improved target affinity .

Q. What computational strategies elucidate its mechanism of action?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability in tyrosine kinase pockets over 100-ns trajectories .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding energies and hotspot residues .
  • ADMET Prediction : SwissADME or ADMETlab to assess permeability (e.g., Blood-Brain Barrier penetration) and toxicity .

Q. How to resolve contradictions in reported biological data (e.g., variability in IC50 values)?

  • Methodology :

  • Assay standardization : Use of identical cell lines (e.g., MCF7 from ATCC) and culture conditions (e.g., 10% FBS, 37°C/5% CO2) .
  • Batch-to-batch consistency : NMR purity >98% and LC-MS profiling to exclude impurities .
  • Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular assays to confirm target engagement .

Q. What methodologies assess stability and solubility for in vivo translation?

  • Methodology :

  • Solubility profiling : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Forced Degradation Studies : Exposure to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
  • Plasma Stability : Incubation in rodent/human plasma (37°C) with HPLC monitoring of degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.